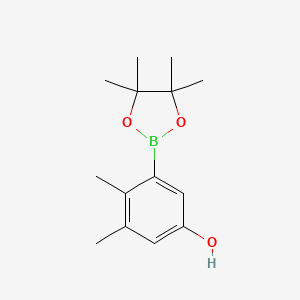

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronate ester derivative featuring a phenolic core substituted with two methyl groups at the 3- and 4-positions and a pinacol boronate ester at the 5-position. This compound is structurally tailored for applications in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the boronate group facilitates bond formation with aryl halides .

Properties

Molecular Formula |

C14H21BO3 |

|---|---|

Molecular Weight |

248.13 g/mol |

IUPAC Name |

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C14H21BO3/c1-9-7-11(16)8-12(10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 |

InChI Key |

YYSNYCRPQOVSOV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aromatic compounds using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium acetate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction results in the formation of alcohols.

Scientific Research Applications

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Materials Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds and participate in redox reactions, while the dioxaborolan group can coordinate with metal centers, facilitating catalytic processes. These interactions enable the compound to exert its effects in various chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring significantly influence the properties of boronate esters. Key comparisons include:

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Physical Properties : Melting point 96.5–98.2°C .

- Reactivity : Lower steric hindrance compared to the target compound, enabling faster coupling kinetics in Suzuki reactions.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure : Boronate at the 4-position, para-substituted.

- Physical Properties : Higher melting point (112–117°C) due to symmetrical packing .

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure : Electron-withdrawing chlorine substituents at 2- and 4-positions.

- Reactivity : Chlorine groups decrease aromatic ring electron density, which may reduce nucleophilicity of the boronate in coupling reactions .

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure : Electron-donating methyl groups at 3- and 4-positions.

- Key Features :

- Steric Effects : Methyl groups adjacent to the boronate may hinder access to the boron center, slowing reaction rates but improving intermediate stability.

- Electronic Effects : Increased electron density enhances boronate nucleophilicity, favoring oxidative addition steps in catalytic cycles.

Physicochemical Properties

The table below summarizes key data for selected analogs:

| Compound Name | Substituents | Boronate Position | Melting Point (°C) | Notable Reactivity Traits |

|---|---|---|---|---|

| 3,4-Dimethyl-5-(dioxaborolan-2-yl)phenol | 3,4-dimethyl | 5 | N/A | High steric hindrance, electron-rich |

| 3-(Dioxaborolan-2-yl)phenol | None | 3 | 96.5–98.2 | Low steric hindrance |

| 4-(Dioxaborolan-2-yl)phenol | None | 4 | 112–117 | Symmetrical packing |

| 2,4-Dichloro-5-(dioxaborolan-2-yl)phenol | 2,4-dichloro | 5 | N/A | Electron-deficient aromatic ring |

| [3-(Dioxaborolan-2-yl)phenyl]methanol | 3-hydroxymethyl | 3 | 48–50 (oil) | Polar group enhances solubility |

Biological Activity

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving boron-containing reagents. For example, a typical synthetic route involves the reaction of 4-bromophenol with a boron reagent under palladium-catalyzed conditions. The reaction conditions often include solvents like dioxane and require careful control of temperature and atmosphere to optimize yield and purity.

Antiproliferative Effects

Recent studies have shown that derivatives of phenolic compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have demonstrated IC50 values in the nanomolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7. Table 1 summarizes the antiproliferative activities of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.229 | Tubulin polymerization inhibition |

| Compound B | MCF-7 | 0.126 | Apoptosis induction |

| Compound C | HL-60 | 0.56 | Cell cycle arrest |

The biological activity of this compound is believed to be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. For instance:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the mitotic phase.

- Apoptosis Induction : Studies have indicated that treatment with these compounds results in increased caspase activation levels, suggesting a mechanism involving programmed cell death.

Case Studies

Several case studies highlight the effectiveness of phenolic compounds in cancer therapy:

- Study on MDA-MB-231 Cells : A derivative showed a significant reduction in cell viability with an IC50 of 0.229 µM. This study emphasized the compound's ability to induce apoptosis through caspase activation.

- Leukemia Cell Line Study : In HL-60 cells, a related compound exhibited an IC50 value of 0.56 µM and demonstrated a notable ability to inhibit cell proliferation by disrupting tubulin dynamics.

- In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth and metastasis in breast cancer models compared to controls.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. The compound has been classified as harmful if swallowed or if it comes into contact with skin (H302 and H312 warnings). These toxicity profiles necessitate careful handling and further investigation into safe dosage levels for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.